[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine-derived compound featuring a benzyl carbamate group and a 2-amino-acetyl substituent. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.34 g/mol. The stereochemistry at the piperidine ring (R-configuration) and the amino-acetyl side chain may influence its biological activity, solubility, and reactivity. This compound is often utilized in medicinal chemistry as an intermediate for protease inhibitors or receptor ligands due to its hydrogen-bonding capacity and structural rigidity .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKASJPHTCFXRC-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Intermediate
The chiral piperidine core is functionalized through sequential reactions:
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Acylation : (R)-Piperidin-3-amine reacts with 2-amino-acetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The reaction achieves >90% conversion within 4 hours.
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Carbamate Formation : The intermediate is treated with benzyl chloroformate in tetrahydrofuran (THF) under inert conditions. Excess reagent ensures complete conversion, with yields averaging 85–92%.
Stereochemical Control
The (R)-configuration is preserved using:
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Chiral auxiliaries : (R)-BINOL-derived catalysts enhance enantioselectivity during acylation.
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Low-temperature reactions : Minimize racemization (maintained at ≤5°C).
| Parameter | Optimal Condition | Impact on ee |
|---|---|---|
| Temperature | 0–5°C | Maintains >98% ee |
| Catalyst Loading | 5 mol% (R)-BINOL | Increases ee by 12% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve efficiency:
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Reactor Type : Microfluidic tubular reactors enable rapid mixing and heat dissipation.
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Process Parameters :
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Residence time: 10–15 minutes.
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Temperature: 20°C (controlled via jacketed cooling).
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Yield : 78–82% per batch, with throughput of 50 kg/day.
Purification and Characterization
Purification Techniques
Analytical Validation
Challenges and Optimization
Common Side Reactions
Yield Improvement Strategies
| Parameter | Adjustment | Yield Increase |
|---|---|---|
| Solvent | Switch from THF to DMF | +8% |
| Catalyst | Use DMAP (4-dimethylaminopyridine) | +12% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Batch (Lab-scale) | 85–92 | 98 | Limited |
| Continuous Flow | 78–82 | 97 | High |
| Microwave-Assisted | 88 | 96 | Moderate |
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[®-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomers: (S)-Enantiomer
Compound: [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester Key Differences:
Ring-Size and Substituent Variation: Pyrrolidine Derivatives
Compound : [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4)
Key Differences :
- Ring Structure : Pyrrolidine (5-membered) vs. piperidine (6-membered), reducing conformational flexibility.
- Substituents: Chloro-acetyl group (electron-withdrawing) instead of amino-acetyl, increasing electrophilicity.
- Molecular Weight : 318.42 g/mol (C₁₇H₂₁ClN₂O₃).
- Physical Properties : Predicted boiling point 495.6°C , density 1.29 g/cm³ , and pKa 11.86 .
Implications : The chloro substituent may enhance reactivity in nucleophilic substitutions, while the smaller ring size could limit steric interactions.
Functional Group Modifications: Hydroxyethyl and Cyclopropyl Substituents
Compound : Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354019-57-0)
Key Differences :
Ester Group Variations: Allyl and Benzyl Derivatives
Compound : (1-Phenylbut-3-enyl)carbamic acid benzyl ester
Key Differences :
- Ester Group : Benzyl ester retained, but the piperidine ring is replaced with a phenylbutenyl chain.
- Synthesis: Uses BF₃⋅OEt₂ in CH₂Cl₂ for reductive amination, yielding a white solid (54% yield) .
Comparative Data Table
Implications for Drug Development
- Amino-Acetyl Group: Enhances target engagement via H-bonding but may reduce metabolic stability compared to chloro or cyclopropyl derivatives.
- Ring Size : Piperidine derivatives offer conformational flexibility for receptor binding, whereas pyrrolidine analogs may favor rigid, selective interactions.
Biological Activity
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C15H21N3O3, with a molecular weight of approximately 291.35 g/mol. The compound features a piperidine ring substituted with an aminoacetyl group and a carbamic acid moiety linked to a benzyl ester. This structural configuration is crucial for its interaction with biological targets.
1. Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown effectiveness against various pathogens, suggesting potential applications in treating infections caused by bacteria and fungi .
2. Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Studies suggest that this compound may influence neurotransmitter systems, potentially providing neuroprotective effects that could be beneficial in neurodegenerative diseases such as Alzheimer's disease .
3. Antitumor Activity
Research has highlighted the anticancer potential of piperidine derivatives. In vitro studies have demonstrated that compounds related to this compound can induce apoptosis in cancer cells, showing promise as therapeutic agents in oncology .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels and has implications for Alzheimer's treatment .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives, including:
Q & A
Basic: What synthetic strategies are effective for preparing [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester?
Methodological Answer:
The compound is typically synthesized via a multi-step sequence involving:
Acylation of piperidine derivatives : For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate reacts with 2-chloro-5-fluoro-pyrimidine in DMF with triethylamine as a base under heating (100°C for 6 hours) to form intermediates .
Purification : Silica gel chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane ratios) is critical for isolating the product. Yield optimization requires precise control of solvent polarity and temperature .
Advanced: How can researchers address low yields or byproduct formation during the coupling of the acetyl-piperidine moiety?
Methodological Answer:
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products, such as unreacted starting materials or hydrolysis derivatives (e.g., free amines from carbamate cleavage).
- Optimization : Adjust stoichiometry of coupling agents (e.g., HATU or EDCI) and monitor reaction pH. For example, triethylamine in DMF may stabilize intermediates but can also promote racemization if chiral centers are present .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight via M+1 peaks (e.g., observed m/z 345.29 in analogous compounds) .
- NMR : Analyze piperidine ring protons (δ 3.0–4.0 ppm for carbamate and acetyl groups) and benzyl ester aromatic signals (δ 7.2–7.4 ppm) .
- HPLC : Use C18 columns with UV detection at 254 nm to assess purity (>95%) .
Advanced: How can enantiomeric purity of the (R)-configured piperidine be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:IPA mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Verify optical activity of the product.
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts during key steps (e.g., acylation) to suppress racemization .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbamate or benzyl ester groups.
- Solubility : DMSO or DMF is preferred for stock solutions to avoid precipitation .
Advanced: How can researchers investigate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at different temperatures .
Basic: What computational tools are suitable for modeling interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., proteases) using software like GROMACS or AMBER. Focus on hydrogen bonding between the carbamate group and catalytic residues.
- Docking Studies : Use AutoDock Vina to predict binding poses, particularly for the acetyl-piperidine moiety .
Advanced: How can structural analogs be designed to improve metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the benzyl ester with a tert-butyl carbamate (Boc) group to reduce esterase susceptibility.
- Deuterium Labeling : Introduce deuterium at labile positions (e.g., α to the carbonyl) to slow oxidative metabolism .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal via certified biohazard services .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar carbamate derivatives?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester showed varying activity depending on solvent used .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
